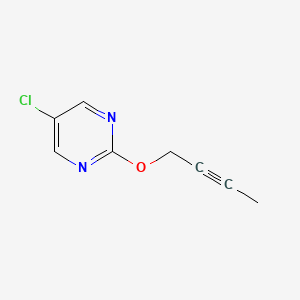

2-(But-2-yn-1-yloxy)-5-chloropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-but-2-ynoxy-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOXLEPOXOOQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 but 2 Yn 1 Yloxy 5 Chloropyrimidine

Retrosynthetic Analysis of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. rsc.org This approach helps in designing a logical and efficient synthetic route.

The most logical disconnection in the target molecule, this compound, is the ether linkage (C-O bond) between the pyrimidine (B1678525) ring and the butynyl side chain. This is a common and reliable disconnection strategy for aryl ethers.

This disconnection yields two primary precursor fragments:

An electrophilic pyrimidine core: A pyrimidine ring activated for nucleophilic attack at the C2 position. The most suitable precursor is 2,5-dichloropyrimidine (B52856) . In this precursor, the chlorine atom at the C2 position serves as a good leaving group.

A nucleophilic side chain: The alkoxide of but-2-yn-1-ol . This nucleophile is generated in situ from the corresponding alcohol using a suitable base.

This retrosynthetic approach simplifies the synthesis into a single key bond-forming step, connecting two readily accessible building blocks.

The forward synthesis, based on the retrosynthetic analysis, hinges on the formation of the C2-O bond. The key strategic bond formation is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.

In this strategy:

The pyrimidine ring, specifically 2,5-dichloropyrimidine, acts as the electrophilic aromatic substrate. The two nitrogen atoms within the ring are strongly electron-withdrawing, which reduces the electron density of the ring system and makes it susceptible to attack by nucleophiles. youtube.com The chlorine atom at the C5 position further enhances this electrophilicity.

But-2-yn-1-ol is deprotonated by a base to form the corresponding but-2-yn-1-oxide, a potent nucleophile.

The alkoxide attacks the electron-deficient C2 position of the 2,5-dichloropyrimidine ring, displacing the chloride leaving group to form the desired ether linkage. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in dichloropyrimidines, but the specific substitution pattern depends on the substrate and reaction conditions. acs.orgstackexchange.com In the case of 2,5-dichloropyrimidine, the C2 position is targeted for substitution.

Classical Synthetic Approaches to this compound

The classical and most direct method for synthesizing this compound relies on the principles identified in the retrosynthetic analysis.

The reaction proceeds via a Williamson ether synthesis-type mechanism, adapted for an aromatic substrate, known as the SNAr reaction. The general reaction is as follows:

The but-2-yn-1-ol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to generate the alkoxide nucleophile. This nucleophile then attacks the 2,5-dichloropyrimidine at the C2 position. The reaction typically requires heating to proceed at a reasonable rate. youtube.com The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. chemrxiv.org

| Component | Role | Example |

| Electrophile | Pyrimidine core | 2,5-Dichloropyrimidine |

| Nucleophile | Side chain precursor | But-2-yn-1-ol |

| Base | Deprotonates the alcohol | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) |

| Solvent | Aprotic polar solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) (MeCN) |

The primary precursor for this synthesis is 2,5-dichloropyrimidine. This compound is a key starting material that allows for selective functionalization. It is commercially available, making it a convenient choice for synthesis. sigmaaldrich.comfishersci.ca

The synthesis of substituted pyrimidines can be complex, but di-halogenated pyrimidines are common intermediates. For instance, 5-bromo-2-chloropyrimidine (B32469) can be synthesized from 2-hydroxypyrimidine (B189755) in a one-step process involving bromination and subsequent chlorination. google.compatsnap.com Similar principles can be applied to access various halogenated pyrimidine scaffolds. The reactivity of the chlorine atoms on the pyrimidine ring is crucial; the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the reaction intermediate. stackexchange.com However, in 2,5-dichloropyrimidine, the C2 position is the site of reaction with the alkoxide. Further functionalization, if needed, could be achieved through cross-coupling reactions at the C5 position, though this is outside the scope of the direct synthesis of the target compound.

To maximize the yield of this compound and minimize side products, several reaction parameters must be optimized. Key factors include the choice of base, solvent, temperature, and reaction time.

Base: The strength of the base is critical. A strong base like NaH ensures complete and rapid deprotonation of but-2-yn-1-ol, but can sometimes lead to side reactions. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred for cleaner reactions. Cesium carbonate, in particular, has been shown to be highly effective in promoting O-alkylation over N-alkylation in heterocyclic systems, leading to higher selectivity. researchgate.net

Solvent: Aprotic polar solvents like DMF, DMSO, and acetonitrile are ideal as they can solvate the cation of the base while leaving the alkoxide nucleophile highly reactive. researchgate.netresearchgate.net

Temperature: The reaction rate is temperature-dependent. While room temperature may be sufficient for some highly activated systems, heating is often necessary to drive the reaction to completion in a reasonable timeframe. An optimal temperature must be found to balance reaction rate with the potential for decomposition or side reactions.

Concentration: The concentration of reactants can also influence the reaction outcome.

A hypothetical optimization study is presented in the table below, illustrating how varying conditions can affect the reaction yield.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | Reflux | 16 | 65 |

| 2 | NaH (1.2) | THF | 60 | 8 | 78 |

| 3 | Cs₂CO₃ (1.5) | DMF | 80 | 6 | 91 |

| 4 | K₂CO₃ (1.5) | DMF | 80 | 12 | 75 |

| 5 | Cs₂CO₃ (1.5) | Acetonitrile | Reflux | 12 | 84 |

| 6 | Cs₂CO₃ (1.5) | DMF | 25 | 24 | 45 |

Based on such studies, the optimal conditions would likely involve using cesium carbonate as the base in DMF at an elevated temperature of around 80°C. researchgate.net

Modern and Catalytic Synthetic Routes

Recent advancements in organic synthesis have provided more efficient and selective methods for the preparation of complex molecules like this compound. These modern routes often employ catalytic systems to achieve high yields and purity while minimizing waste.

Transition Metal-Catalyzed Etherification Reactions

Transition metal-catalyzed reactions are pivotal in forming the ether linkage in this compound. researchgate.netresearchgate.net The key transformation involves the coupling of a pyrimidine precursor with but-2-yn-1-ol. Palladium and copper-based catalysts are commonly employed for such C-O cross-coupling reactions. researchgate.net For instance, a plausible synthetic route would involve the reaction of 2,5-dichloropyrimidine with but-2-yn-1-ol.

A typical reaction setup would utilize a palladium catalyst, such as Pd(OAc)₂, in conjunction with a suitable ligand, for instance, a phosphine-based ligand like Xantphos or BINAP, and a base, such as Cs₂CO₃ or K₃PO₄, in an inert solvent like toluene (B28343) or dioxane. The catalyst and ligand work in concert to facilitate the oxidative addition of the palladium complex to the C-Cl bond of the pyrimidine ring, followed by coordination of the alcohol and subsequent reductive elimination to form the desired ether product.

Table 1: Representative Conditions for Transition Metal-Catalyzed Etherification

| Catalyst System | Base | Solvent | Temperature (°C) |

|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 |

| CuI / Phenanthroline | K₂CO₃ | Toluene | 80-110 |

This table presents hypothetical but plausible conditions based on general knowledge of transition metal-catalyzed etherification reactions.

Click Chemistry Applications for Alkyne Functionalization

The but-2-yn-1-yloxy side chain of the target molecule contains a terminal alkyne, which is an excellent functional handle for post-synthetic modification via "click" chemistry. nih.govresearchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method to introduce a wide variety of functional groups. researchgate.netnih.gov

This reaction involves the coupling of the terminal alkyne of this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate. This reaction proceeds under mild conditions and is tolerant of a broad range of functional groups, allowing for the facile synthesis of a library of triazole-containing pyrimidine derivatives. nih.gov

Table 2: Examples of Functional Groups Introduced via Click Chemistry

| Azide Moiety (R-N₃) | Resulting Functional Group | Potential Application |

|---|---|---|

| Azido-PEG | Polyethylene glycol chain | Improved solubility, Pharmacokinetics |

| Azido-biotin | Biotin tag | Biochemical assays, Affinity purification |

| Fluorescent azide | Fluorophore | Cellular imaging, Tracking |

This table illustrates the versatility of the click chemistry approach for functionalizing the alkyne group.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inbenthamdirect.comnih.govpowertechjournal.comnih.gov For the synthesis of this compound, several green strategies can be envisioned.

One key aspect is the use of more environmentally benign solvents. Traditional syntheses often employ hazardous solvents, but greener alternatives such as water, ethanol, or supercritical fluids are being explored. rasayanjournal.co.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. powertechjournal.comnih.gov

Purification and Isolation Methodologies in Compound Synthesis

The isolation and purification of the target compound are critical steps to ensure its chemical integrity and suitability for subsequent applications. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Techniques

Chromatography is a powerful tool for separating the desired product from unreacted starting materials, byproducts, and catalyst residues. nih.govnih.govscilit.comresearchgate.netacs.org

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for preliminary separation condition screening. nih.govscilit.com By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the different components can be visualized, allowing for the determination of an optimal mobile phase for column chromatography.

Column Chromatography: This is the most common method for the preparative purification of organic compounds. A slurry of silica gel or alumina (B75360) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (the eluent) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often the method of choice. researchgate.net This technique uses a nonpolar stationary phase and a polar mobile phase. It is particularly useful for the final purification step or for analytical purity assessment.

Crystallization and Precipitation Methods

Crystallization is a highly effective technique for purifying solid compounds. nih.goviucr.orgtandfonline.com The principle behind crystallization is the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.

The crude this compound, after initial purification by chromatography, can be dissolved in a suitable hot solvent in which it is sparingly soluble at room temperature. Upon slow cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain in the solution. The pure crystals can then be isolated by filtration. Common solvents for the crystallization of pyrimidine derivatives include ethanol, methanol, and ethyl acetate (B1210297). nih.govresearchgate.net

Precipitation is a related technique where a non-solvent is added to a solution of the compound to induce the formation of a solid. This method is generally faster than crystallization but may result in a less pure product.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

Proton (¹H) and Carbon-13 (¹³C) NMR Techniques for Structural Assignments

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The pyrimidine (B1678525) ring protons, being in an electron-deficient aromatic system, are anticipated to resonate in the downfield region. The protons of the butynyloxy side chain will appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-6 (Pyrimidine) | ~8.5 | Singlet | - |

| H-1' (CH₂) | ~4.9 | Quartet | ~2.4 |

| H-4' (CH₃) | ~1.8 | Triplet | ~2.4 |

The two equivalent protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet due to their chemical and magnetic equivalence.

The methylene (B1212753) protons (H-1') adjacent to the oxygen atom are deshielded and are predicted to be a quartet due to coupling with the terminal methyl protons (H-4') through the alkyne bond.

The methyl protons (H-4') are expected to show a triplet multiplicity due to coupling with the methylene protons (H-1').

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyrimidine) | ~160 |

| C-4, C-6 (Pyrimidine) | ~158 |

| C-5 (Pyrimidine) | ~120 |

| C-2', C-3' (Alkyne) | ~80, ~75 |

| C-1' (CH₂) | ~55 |

| C-4' (CH₃) | ~4 |

The carbon atoms of the pyrimidine ring are expected in the aromatic region, with C-2 being the most deshielded due to its attachment to two nitrogen atoms and an oxygen atom.

The alkyne carbons (C-2' and C-3') are predicted to appear in the characteristic range for sp-hybridized carbons.

The methylene carbon (C-1') attached to the oxygen will be in the range typical for ether linkages, while the methyl carbon (C-4') will be found in the upfield aliphatic region.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Topology

Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the methylene protons (H-1') and the methyl protons (H-4'), confirming the coupling between these two groups within the butynyloxy chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would show correlations between H-4/H-6 and C-4/C-6, H-1' and C-1', and H-4' and C-4'.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

A correlation between the methylene protons (H-1') and the C-2 carbon of the pyrimidine ring, confirming the ether linkage.

Correlations between the methylene protons (H-1') and the alkyne carbons (C-2' and C-3').

Correlations between the methyl protons (H-4') and the alkyne carbons (C-2' and C-3').

Vibrational Spectroscopy Methodologies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Functional Group Identification and Bond Characterization

The IR and Raman spectra of this compound are expected to display characteristic absorption bands for the pyrimidine ring, the alkyne, and the ether linkage.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| C-H (Pyrimidine) | 3100-3000 | 3100-3000 | Stretching |

| C=N, C=C (Pyrimidine) | 1600-1450 | 1600-1450 | Stretching |

| C-Cl | 800-600 | 800-600 | Stretching |

| C≡C (Alkyne) | 2260-2190 (weak) | 2260-2190 (strong) | Stretching |

| C-O (Ether) | 1260-1000 | 1260-1000 | Asymmetric Stretching |

| C-H (Aliphatic) | 3000-2850 | 3000-2850 | Stretching |

The pyrimidine ring should exhibit characteristic C-H and C=N/C=C stretching vibrations.

The C-Cl stretching frequency is expected in the lower wavenumber region.

A key feature for this molecule would be the C≡C stretching vibration of the internal alkyne. This band is often weak in the IR spectrum but strong and sharp in the Raman spectrum.

The C-O stretching of the ether linkage will give rise to a strong band in the IR spectrum.

Mass Spectrometry Methodologies

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental formula. For this compound (C₈H₇ClN₂O), the expected exact mass of the molecular ion [M]⁺ would be approximately 182.0247 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 182 | Molecular Ion |

| [M+2]⁺ | 184 | Molecular Ion (³⁷Cl isotope) |

| 129/131 | [M - C₄H₅]⁺ | |

| 113/115 | [Cl-Pyrimidine-O]⁺ | |

| 53 | [C₄H₅]⁺ |

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the chloropyrimidine moiety and the butynyl group.

Fragmentation Pattern Analysis for Structural Confirmation

The structural integrity of this compound is further corroborated through mass spectrometry, a powerful analytical technique that provides insights into the molecular weight and structural fragments of a compound. In electron impact mass spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M+) and various fragment ions. The analysis of these fragments helps in piecing together the original molecular structure.

The fragmentation of pyrimidine derivatives is influenced by the nature and position of their substituents. nih.gov For this compound, the fragmentation is expected to initiate at the weaker bonds, such as the ether linkage, and involve characteristic cleavages of the pyrimidine ring.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion. Subsequent fragmentation could proceed via several pathways. One dominant pathway is the cleavage of the C-O bond of the ether linkage. Alpha-cleavage is a common fragmentation mode for ethers, which in this case would involve the bond between the pyrimidine ring and the oxygen atom.

Another significant fragmentation would be the cleavage of the butynyl group. The loss of the butynyl group as a radical would lead to a prominent fragment ion. Additionally, the pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN. The presence of a chlorine atom also introduces a characteristic isotopic pattern (M+ and M+2 peaks) in the mass spectrum, which aids in the identification of chlorine-containing fragments.

A detailed analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and provides unambiguous confirmation of the connectivity of the but-2-yn-1-yloxy side chain to the 5-chloropyrimidine (B107214) core.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| [M]+ | Molecular ion |

| [M - C4H5]+ | Loss of the butynyl group |

| [C4H3N2Cl]+ | Fragment of the 5-chloropyrimidine ring |

| [C4H5O]+ | Fragment from the but-2-yn-1-yloxy side chain |

Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structural Determination

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, suitable crystals can be grown from various organic solvents. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.

Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern produced by the crystal is collected and analyzed. The positions and intensities of the diffraction spots are used to determine the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the crystal lattice. These lattice parameters, along with the systematic absences in the diffraction data, allow for the determination of the crystal system and space group, which describe the symmetry of the crystal.

The intensities of the diffracted X-rays are used to calculate an electron density map of the unit cell. This map reveals the distribution of electrons and, consequently, the positions of the atoms within the crystal structure. The process of solving the crystal structure involves fitting a molecular model to the electron density map and refining the atomic positions and thermal parameters.

From the refined crystal structure, precise measurements of bond lengths and bond angles can be derived. For this compound, this analysis would provide definitive values for the C-Cl, C-N, C-O, and C-C bond lengths within the pyrimidine ring and the butynyl side chain. Similarly, the bond angles throughout the molecule would be accurately determined, offering a detailed picture of its geometry. This information is crucial for understanding the molecule's conformation and potential intermolecular interactions in the solid state.

Table 2: Representative Bond Lengths and Angles for Pyrimidine Derivatives

| Bond Type | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

| C-Cl | 1.73 - 1.75 | N-C-C (ring) | 120 - 125 |

| C-N (ring) | 1.32 - 1.38 | C-N-C (ring) | 115 - 120 |

| C-O | 1.35 - 1.45 | C-O-C | 110 - 120 |

| C≡C | 1.18 - 1.22 | C-C≡C | 175 - 180 |

Note: The values in this table are typical for related organic compounds and serve as a reference, as specific crystallographic data for this compound is not available.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of a molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state properties of molecules by calculating the total energy as a functional of the electron density. For derivatives of pyrimidine (B1678525), DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries, vibrational frequencies, and other electronic characteristics.

Studies on related molecules, such as 2-amino-5-chloropyridine, have utilized DFT to determine optimized bond lengths and angles, revealing a stable molecular geometry. For 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, DFT would similarly be used to calculate its lowest energy structure, providing precise data on the spatial arrangement of its atoms. This information is the foundation for understanding all other molecular properties.

Table 1: Representative DFT-Calculated Ground State Properties for a Related Pyrimidine Structure Note: This data is illustrative for a related molecule, 2-amino-5-chloropyridine, as specific DFT results for this compound are not available in the provided sources. The data demonstrates typical outputs of DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-N6 | 1.337 |

| C2-C3 | 1.379 |

| C4-CL13 | 1.755 |

| Bond Angles (°) ** | |

| C1-C2-C3 | 118.733 |

| N6-C1-N10 | 116.400 |

| C5-C4-Cl13 | 120.769 |

| Dihedral Angles (°) ** | |

| N6-C1-C2-C3 | 0.0001 |

| C1-C2-C3-C4 | -0.0001 |

| Data sourced from a study on 2-amino-5-chloropyridine. |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap suggests higher reactivity.

For halogenated heterocyclic compounds, the distribution of these orbitals is crucial. In the case of this compound, the HOMO is expected to be located primarily on the electron-rich pyrimidine ring and the oxygen atom of the ether linkage, while the LUMO would likely be distributed over the pyrimidine ring, particularly the carbon atom bonded to the electronegative chlorine. Analysis of related chloropyrimidines shows that the specific location of the chlorine atom significantly influences the LUMO energy levels.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of organic molecules. These theoretical calculations allow for the in silico determination of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, offering a valuable complement to experimental data.

For a molecule like this compound, the process begins with the optimization of its molecular geometry using a selected level of theory, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). Once the lowest energy conformation is found, further calculations can be performed to predict its spectroscopic signature.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. The predicted shifts for both ¹H and ¹³C nuclei are typically calculated relative to a reference standard, commonly tetramethylsilane (B1202638) (TMS). While no specific data exists for the title compound, the following table illustrates the kind of results that would be obtained from such a study, based on calculations for similar pyrimidine derivatives.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is hypothetical and serves to illustrate the output of computational methods.)

| Atom | Predicted Chemical Shift (ppm) |

| H (pyrimidine ring) | 8.5 - 8.7 |

| H (methylene, -O-CH₂-) | 4.9 - 5.1 |

| H (methyl, -CH₃) | 1.8 - 2.0 |

| C (C2, pyrimidine) | 160 - 162 |

| C (C4/C6, pyrimidine) | 158 - 160 |

| C (C5, pyrimidine) | 115 - 117 |

| C (alkyne, C≡C) | 75 - 85 |

| C (methylene, -O-CH₂) | 55 - 57 |

| C (methyl, -CH₃) | 3 - 5 |

IR Frequencies: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum. Anharmonic calculations are often necessary to achieve good agreement with experimental data, as they account for the non-ideal, real-world behavior of molecular vibrations. The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. The table below provides an example of the expected vibrational frequencies.

Table 2: Illustrative Predicted IR Frequencies for this compound (Note: This data is hypothetical and serves to illustrate the output of computational methods.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (pyrimidine) | 3050 - 3150 |

| C≡C stretch (alkyne) | 2200 - 2260 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N/C=C stretch (pyrimidine ring) | 1400 - 1600 |

| C-O-C stretch | 1050 - 1250 |

| C-Cl stretch | 700 - 850 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating activation energies. This allows for a deeper understanding of reaction kinetics and the prediction of likely products under various conditions. For this compound, computational studies could explore mechanisms such as nucleophilic substitution at the pyrimidine ring or reactions involving the alkyne group.

Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically explore complex reaction pathways without prior assumptions about the mechanism. By calculating the potential energy surface, researchers can identify the most energetically favorable route from reactants to products.

For instance, a computational study could investigate the cycloaddition reactions of the butynyl group. The calculations would involve optimizing the geometries of the reactants, the transition state, and the final product. The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), a key indicator of reaction feasibility. A lower activation energy suggests a faster, more favorable reaction.

The following table illustrates how computational data could be presented to compare different potential reaction pathways for this compound.

Table 3: Illustrative Comparison of Computed Activation Energies for Two Hypothetical Reaction Pathways (Note: This data is hypothetical and serves to illustrate the output of computational methods.)

| Reaction Pathway | Description | Computed Activation Energy (ΔG‡) (kcal/mol) |

| Pathway A | [3+2] Cycloaddition at the alkyne moiety with an azide (B81097) | 15.2 |

| Pathway B | Nucleophilic aromatic substitution at C2 position with an amine | 25.8 |

Based on this illustrative data, Pathway A would be predicted as the more kinetically favorable reaction due to its significantly lower activation energy. Such computational insights are invaluable for guiding synthetic efforts and understanding the chemical behavior of novel compounds.

Reactivity and Reaction Mechanism Studies

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is classified as a π-deficient system. wikipedia.orgbhu.ac.in This electron deficiency is a result of the electronegative nitrogen atoms withdrawing electron density from the ring. Consequently, the pyrimidine nucleus is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms (positions 2, 4, and 6). wikipedia.orgslideshare.net

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidines bearing suitable leaving groups, such as halogens. thieme-connect.com In 2-(But-2-yn-1-yloxy)-5-chloropyrimidine, there are two positions to consider for potential SNAr reactions: C-2, which bears the butynyloxy group, and C-5, which is substituted with a chlorine atom.

The positions C-2, C-4, and C-6 of the pyrimidine ring are the most electron-deficient and, therefore, the most activated towards nucleophilic attack. slideshare.net In the subject molecule, the C-2 position is occupied by an ether group. While ethers can be cleaved, the butynyloxy group is not a facile leaving group under typical SNAr conditions compared to a halogen.

The primary site for SNAr is the C-5 position, where the chlorine atom serves as a good leaving group. Although C-5 is less inherently electron-deficient than C-2, C-4, or C-6, the presence of the halogen allows for substitution by a variety of nucleophiles. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Common nucleophiles that can displace the C-5 chlorine include amines, alkoxides, and thiolates. For instance, reaction with a secondary amine like morpholine (B109124) would be expected to yield the corresponding 5-morpholinopyrimidine derivative.

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product at C-5 |

| Secondary Amine (e.g., Morpholine) | Heat, base (e.g., K₂CO₃) | 2-(But-2-yn-1-yloxy)-5-morpholinopyrimidine |

| Alcohol (e.g., Methanol) | Strong base (e.g., NaOMe) | 2-(But-2-yn-1-yloxy)-5-methoxypyrimidine |

| Thiol (e.g., Thiophenol) | Base (e.g., Et₃N) | 2-(But-2-yn-1-yloxy)-5-(phenylthio)pyrimidine |

This table presents hypothetical SNAr reactions based on established pyrimidine chemistry.

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult. bhu.ac.inresearchgate.net The ring's π-deficient nature, coupled with the tendency for the ring nitrogens to be protonated under the acidic conditions often required for EAS, makes the system highly unreactive towards electrophiles. wikipedia.org

When EAS does occur, it is most likely to take place at the C-5 position, which is the most electron-rich carbon in the ring. wikipedia.orgslideshare.net In this compound, the C-5 position is already occupied by a chlorine atom. The electronic effects of the substituents further influence the ring's reactivity. The two nitrogen atoms are strongly deactivating. The C-2 butynyloxy group, being an oxygen-linked substituent, is an activating group that directs ortho and para (to C-4 and C-6). Conversely, the C-5 chloro group is deactivating but also an ortho, para-director (to C-4 and C-6).

Despite the activating effect of the ether group, the cumulative deactivating influence of the two ring nitrogens and the chlorine atom renders the ring highly resistant to electrophilic attack. Reactions such as nitration or Friedel-Crafts acylation would likely require harsh conditions and are expected to proceed with low efficiency, if at all.

| Position | Influence of Ring Nitrogens | Influence of C-2 Ether | Influence of C-5 Chlorine | Overall EAS Potential |

| C-4 | Deactivated | Activated (ortho) | Activated (ortho) | Very Low |

| C-6 | Deactivated | Activated (para) | Activated (ortho) | Very Low |

This table summarizes the directing effects on electrophilic aromatic substitution.

Reactivity of the Alkyne Moiety

The but-2-yn-1-yl side chain provides a second major center of reactivity in the molecule. The carbon-carbon triple bond is electron-rich and readily participates in a variety of reactions, most notably cycloadditions and electrophilic additions.

The alkyne functionality is an excellent substrate for cycloaddition reactions. Among the most significant of these is the [3+2] Huisgen cycloaddition, particularly the copper(I)-catalyzed variant known as the Azide-Alkyne Cycloaddition (CuAAC). nih.gov This reaction provides a highly efficient and regioselective route to 1,2,3-triazole rings. Reacting this compound with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole product. This "click chemistry" reaction is known for its high yields and tolerance of a wide range of functional groups.

Other cycloaddition reactions are also possible. For example, photochemical [2+2] cycloadditions can occur between an alkyne and an alkene to form a cyclobutene (B1205218) ring, although these reactions are often less common than thermal cycloadditions involving activated systems. libretexts.orgnih.gov

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product |

| [3+2] Huisgen Cycloaddition | Benzyl Azide (BnN₃) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 5-Chloro-2-((1-(benzyl)-5-methyl-1H-1,2,3-triazol-4-yl)methoxy)pyrimidine |

| [4+2] Diels-Alder Reaction | (Requires activated alkyne) | Heat | Fused six-membered ring (generally low reactivity for simple alkynes) |

This table illustrates a key cycloaddition reaction of the alkyne moiety.

The alkyne triple bond readily undergoes electrophilic addition reactions. Key examples include hydration, halogenation, and hydrogenation.

Hydration : The addition of water across the triple bond can be catalyzed by acid and mercury(II) salts. For an internal alkyne like the one in the subject molecule, hydration would lead to a mixture of two ketone products via enol intermediates.

Halogenation : The alkyne reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) to yield di- and tetra-haloalkane derivatives. The first addition typically proceeds via an anti addition mechanism.

Hydrogenation : The triple bond can be reduced. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) will reduce the alkyne completely to an alkane (butane chain). Using a poisoned catalyst, such as Lindlar's catalyst, allows for the selective reduction to a cis-alkene (Z-but-2-ene chain).

| Reaction Type | Reagent/Conditions | Expected Product (Side Chain) |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of butan-2-one and butan-3-one derivatives |

| Halogenation | Br₂ (1 equiv.) | (E)-2,3-dibromobut-2-ene derivative |

| Hydrogenation (Complete) | H₂, Pd/C | Butoxy derivative |

| Hydrogenation (Partial) | H₂, Lindlar's Catalyst | (Z)-But-2-en-1-yloxy derivative |

This table outlines common addition reactions applicable to the alkyne group.

Reactivity of the Ether Linkage

The ether linkage (-O-CH₂-) connecting the pyrimidine ring to the butynyl side chain is generally stable under neutral, basic, and mild acidic conditions. However, cleavage of this bond is possible under more vigorous conditions. Aryl-alkyl ethers are most commonly cleaved by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or by potent Lewis acids like boron tribromide (BBr₃). nih.gov

The reaction with HBr, for example, would likely proceed via protonation of the ether oxygen, followed by an Sₙ2 attack of the bromide ion on the methylene (B1212753) carbon adjacent to the oxygen, leading to the formation of 5-chloro-2-hydroxypyrimidine (B50789) (or its tautomer, 5-chloro-2-pyrimidone) and 1-bromobut-2-yne. The harsh conditions required for this cleavage may, however, lead to side reactions involving the other functional groups in the molecule.

Cleavage Mechanisms and Stability Studies

The stability of this compound is influenced by the strength of its covalent bonds, particularly the C-O ether linkage. Ether bonds are generally stable but can be cleaved under specific, often harsh, conditions.

C-O Bond Cleavage: The ether linkage in this compound is susceptible to cleavage by strong acids, such as hydrogen halides (e.g., HBr or HI). This reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the halide ion acts as a nucleophile. The protonated ether oxygen makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack. Given the structure, the attack would likely occur at the methylene carbon of the but-2-yn-1-yl group, leading to the formation of 5-chloro-2-hydroxypyrimidine and the corresponding but-2-yn-1-halide. In cases involving unsymmetrical ethers, the reaction pathway (S\textsubscript{N}1 vs. S\textsubscript{N}2) and the resulting products depend on the nature of the groups attached to the oxygen atom.

Oxidative cleavage of ether bonds can also be achieved using various reagents. While specific studies on this compound are unavailable, general methods for ether cleavage involve reagents that can oxidize the carbon adjacent to the ether oxygen. Additionally, enzymatic cleavage of aromatic ethers has been observed, though this is more relevant in a biological context.

Thermal Stability: Propargyl ether monomers are known to undergo thermal curing to form highly cross-linked polymer networks. This process suggests that while the molecule is stable at moderate temperatures, it possesses the potential for thermally induced reactions, primarily through rearrangements and cyclizations of the propargyl group. Studies on related propargyl ether networks derived from bio-based sources have shown high thermal stability, with decomposition temperatures (T\textsubscript{d5}, 5% weight loss) often exceeding 300°C. For instance, propargyl ether networks derived from resveratrol (B1683913) have demonstrated char yields of 54–65% at 1000°C, indicating significant thermal robustness once polymerized. rsc.org The thermal stability of various bis(propargyl ether) networks is summarized in the table below, providing an indication of the general thermal behavior of the propargyl ether functionality.

| Propargyl Ether Monomer | Td5 (°C) | Char Yield at 1000°C (%) |

|---|---|---|

| p-Coumaric Acid Derived (CD) | 411 | 30 |

| Ferulic Acid Derived (FD) | 390 | 39 |

| Sinapic Acid Derived (SD) | 310 | 27 |

| Blend of PD:CD | 405 | 59 |

Data adapted from studies on bio-based propargyl ether networks. rsc.org

Investigation of Intramolecular Rearrangements and Cyclizations

The most probable intramolecular rearrangement for this compound is a elsevierpure.comelsevierpure.com-sigmatropic rearrangement, specifically a Claisen rearrangement. This reaction is characteristic of aryl propargyl ethers and typically occurs upon heating.

The mechanism involves a concerted, pericyclic transition state, leading to the migration of the but-2-yn-1-yl group from the oxygen atom to the C4 or C6 position of the pyrimidine ring. Given the electronic nature of the pyrimidine ring, the exact position of rearrangement may be influenced by the electron-withdrawing character of the nitrogen atoms and the chloro substituent.

Following the initial Claisen rearrangement, the resulting intermediate, an allene (B1206475), is highly reactive and can undergo subsequent cyclization reactions. For aryl propargyl ethers, this often leads to the formation of chromene (benzopyran) derivatives through an intramolecular electrocyclization. In the case of this compound, a similar cyclization could occur, potentially leading to the formation of a pyranopyrimidine scaffold. The reaction cascade can be summarized as:

elsevierpure.comelsevierpure.com-Sigmatropic Rearrangement: The but-2-yn-1-yloxy group rearranges to an adjacent carbon on the pyrimidine ring, forming an allene intermediate.

Tautomerization: The allene intermediate may tautomerize to a conjugated diene.

Electrocyclization: A 6π-electrocyclization of the conjugated diene would lead to the formation of a fused heterocyclic system.

The regioselectivity of the initial rearrangement and the subsequent cyclization would be influenced by steric and electronic factors of the pyrimidine ring.

Catalytic Activation and Deactivation Pathways

The reactivity of the alkynyl group in this compound can be enhanced through catalytic activation, leading to various transformations, including cyclizations.

Lewis Acid Catalysis: Lewis acids such as silver triflate (AgOTf) or boron trifluoride etherate (BF\textsubscript{3}·OEt\textsubscript{2}) are known to catalyze intramolecular cyclizations of alkynyl acetals. These catalysts can activate the alkyne (π-activation) or the ether oxygen, facilitating nucleophilic attack from another part of the molecule. This type of catalysis could promote the cyclization of this compound to form fused heterocyclic products.

Gold(I) Catalysis: Electrophilic gold(I) catalysts are particularly effective in activating alkynes towards nucleophilic attack. For alkynyl ethers, gold(I) catalysis can induce a 1,5-hydride shift from a carbon α to the ether oxygen onto the alkyne, followed by cyclization. This hydroalkylation process converts a C-H bond into a new C-C bond, leading to the formation of spiro or fused dihydrofurans and dihydropyrans. acs.orgacs.org Applying this to this compound could potentially lead to complex cyclized structures.

Catalyst Deactivation: Catalyst deactivation pathways can include the formation of stable off-cycle complexes, poisoning of the catalyst by impurities or byproducts, or degradation of the catalyst under the reaction conditions. For instance, strongly coordinating atoms within the substrate or solvent could bind to the metal center of the catalyst, inhibiting its activity. The nitrogen atoms of the pyrimidine ring in the substrate could potentially coordinate to the catalyst, which might either be a step in the desired catalytic cycle or lead to deactivation, depending on the stability of the resulting complex.

Derivatization and Analogue Synthesis Based on the 2 but 2 Yn 1 Yloxy 5 Chloropyrimidine Scaffold

Functionalization at the Alkyne Moiety

The internal but-2-yne group offers specific reactivity that can be exploited for post-synthetic modification, primarily through cycloaddition or reduction pathways.

Post-Synthetic Modification via Click Chemistry

The term "click chemistry" most famously refers to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction prized for its efficiency and biocompatibility. interchim.fr However, the classic CuAAC reaction is predominantly effective for terminal alkynes. wikipedia.orgorganic-chemistry.org The internal alkyne present in 2-(but-2-yn-1-yloxy)-5-chloropyrimidine is generally unreactive under standard CuAAC conditions.

Despite this limitation, derivatization of the internal alkyne via cycloaddition is still feasible using alternative catalytic systems that can accommodate internal alkynes:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike its copper-catalyzed counterpart, RuAAC can effectively catalyze the reaction between azides and internal alkynes. wikipedia.orgorganic-chemistry.org This reaction typically yields fully substituted 1,5-regioisomers of 1,2,3-triazoles. wikipedia.org The mechanism is believed to proceed through a ruthenacycle intermediate rather than a metal acetylide, bypassing the requirement for a terminal C-H bond. organic-chemistry.org

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC): Nickel catalysis has emerged as another powerful method for the cycloaddition of azides to unsymmetrical internal alkynes. rsc.org These reactions can provide excellent regio- and chemoselectivity, affording functionalized 1,2,3-triazoles that are otherwise difficult to access. rsc.org The specific regioselectivity can be influenced by the electronic properties of the alkyne substituents. rsc.org

These advanced cycloaddition methods enable the linkage of the core scaffold to a wide array of other molecules, including polymers, biomolecules, and fluorescent tags, via a stable triazole linker.

Hydrogenation and Reductive Transformations

The alkyne triple bond can be selectively reduced to either a cis-(Z)-alkene, a trans-(E)-alkene, or fully saturated to an alkane, depending on the chosen reagents and reaction conditions. Each of these transformations provides a distinct geometric and conformational profile to the resulting analogue.

Reduction to cis-Alkenes: The syn-addition of hydrogen across the alkyne is achieved using a "poisoned" or deactivated palladium catalyst. chemistrysteps.comlibretexts.org Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is the most common choice for this transformation, yielding the corresponding (Z)-2-(but-2-en-1-yloxy)-5-chloropyrimidine. chemistrysteps.comjove.com P-2 nickel boride catalyst is another effective alternative for this selective reduction. chemistrysteps.comjove.com

Reduction to trans-Alkenes: The anti-addition of hydrogen to produce the trans-alkene is accomplished through a dissolving metal reduction. libretexts.org This typically involves using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. chemistrysteps.com The reaction proceeds through a radical anion intermediate, resulting in the formation of (E)-2-(but-2-en-1-yloxy)-5-chloropyrimidine. chemistrysteps.com

Complete Reduction to Alkanes: Full saturation of the triple bond to an alkane is readily achieved via catalytic hydrogenation using more active catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.org This reaction requires two equivalents of molecular hydrogen and results in the formation of 2-(butoxy)-5-chloropyrimidine.

| Desired Product | Transformation | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| (Z)-Alkene | cis-Reduction | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | chemistrysteps.comjove.com |

| (E)-Alkene | trans-Reduction | Na or Li, liquid NH₃, -78 °C | chemistrysteps.comlibretexts.org |

| Alkane | Full Reduction | H₂, Pd/C or PtO₂ or Raney-Ni | libretexts.org |

Functionalization at the Pyrimidine (B1678525) Ring

The 5-chloro-2-alkoxypyrimidine core is a classic substrate for derivatization, with the C-5 chloro-substituent serving as a prime handle for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at C-5 (e.g., Suzuki, Sonogashira)

The chlorine atom at the C-5 position of the pyrimidine ring is well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the 5-chloropyrimidine (B107214) scaffold with a variety of aryl or heteroaryl boronic acids or esters to form biaryl structures. mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in the presence of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and a suitable phosphine (B1218219) ligand. mdpi.comnih.gov This method is highly robust and tolerates a wide range of functional groups on the boronic acid partner.

| Exemplary Boronic Acid Partner | Resulting C-5 Substituent | Potential Catalyst/Base System | Reference |

|---|---|---|---|

| Phenylboronic acid | Phenyl | Pd(PPh₃)₄ / K₂CO₃ in Dioxane/H₂O | mdpi.com |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | Pd₂(dba)₃, SPhos / K₃PO₄ in Toluene (B28343) | researchgate.net |

| Thiophene-2-boronic acid | Thiophen-2-yl | Pd(PPh₃)₄ / Na₂CO₃ in DME | researchgate.net |

| Pyridine-3-boronic acid | Pyridin-3-yl | PdCl₂(dppf) / K₂CO₃ in DMF | researchgate.net |

Sonogashira Coupling: This reaction provides a direct route to introduce new alkyne functionalities by coupling the C-5 position with a terminal alkyne. wikipedia.orglibretexts.org The reaction requires a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylethylamine), which often serves as the solvent. libretexts.orgnih.gov This method allows for the synthesis of extended π-conjugated systems.

| Exemplary Terminal Alkyne Partner | Resulting C-5 Substituent | Potential Catalyst/Base System | Reference |

|---|---|---|---|

| Phenylacetylene | Phenylethynyl | Pd(PPh₃)₄, CuI / Et₃N | wikipedia.org |

| Trimethylsilylacetylene | (Trimethylsilyl)ethynyl | PdCl₂(PPh₃)₂, CuI / Et₃N | researchgate.net |

| Propargyl alcohol | (3-Hydroxyprop-1-yn-1-yl) | Pd(PPh₃)₄, CuI / Diisopropylamine | nih.gov |

| Ethynyltrimethylsilane | (2-trimethylsilylethynyl) | PdCl₂(dppf), CuI / Et₃N in THF | nih.gov |

Introduction of Diverse Substituents at Other Ring Positions

While the C-5 position is the most readily functionalized, modern synthetic methods offer potential routes to modify the C-4 and C-6 positions of the pyrimidine ring. These positions are electron-deficient and can be targeted through C-H functionalization strategies. Palladium-catalyzed direct arylation at the C-5 position of N-alkyl-2-aminopyrimidines has been reported, suggesting that similar directing group strategies could potentially be adapted for the 2-alkoxypyrimidine scaffold to target other positions. rsc.org Alternatively, strategies involving lithiation and subsequent trapping with an electrophile could provide access to other substituted analogues, although regioselectivity can be a challenge.

Modifications of the Ether Linkage and Alkyl Chain

The ether linkage represents another point for diversification. Cleavage of this bond can provide a key intermediate for the introduction of new side chains.

The propargylic ether linkage in the title compound can be cleaved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for this purpose. acs.orgnih.gov Treatment with BBr₃ would cleave the C-O bond, yielding the versatile intermediate 5-chloro-2-hydroxypyrimidine (B50789) and 1-bromo-2-butyne. pearson.com This cleavage reaction is often rapid for propargyl ethers. acs.org

The resulting 5-chloro-2-hydroxypyrimidine (which exists in tautomeric equilibrium with 5-chloro-1H-pyrimidin-2-one) is a valuable platform for further synthesis. It can be O-alkylated with a wide variety of alcohols (via Williamson ether synthesis) or other alkylating agents to generate a library of analogues with diverse ether side chains, allowing for extensive modification of the scaffold's steric and electronic properties.

Alternatively, catalytic hydrogenolysis, particularly with nickel or palladium catalysts, can sometimes lead to the cleavage of C-O bonds in aryl ethers, although this might also result in the simultaneous reduction of the alkyne and/or the pyrimidine ring depending on the reaction conditions. thieme-connect.de

Combinatorial Synthesis Approaches for Compound Libraries

The generation of large, chemically diverse libraries of compounds is a cornerstone of modern drug discovery and chemical biology. Combinatorial chemistry provides a powerful framework for the rapid and systematic synthesis of such libraries. wikipedia.orgfortunepublish.com The scaffold "this compound" is an attractive starting point for combinatorial library synthesis due to the presence of two distinct and orthogonally reactive functional groups: a halogenated pyrimidine ring and a terminal alkyne. These sites allow for selective derivatization, enabling the generation of a vast array of analogues through various high-throughput synthetic methodologies.

The core strategy revolves around using the 5-chloro position and the terminal alkyne as points of diversity. The chloro group on the electron-deficient pyrimidine ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. nih.govmdpi.com Simultaneously, the terminal alkyne is an ideal functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". nih.govscripps.edu These reactions are well-suited for high-throughput formats, including both solution-phase parallel synthesis and solid-phase organic synthesis (SPOS). nih.govscispace.com

Derivatization via Cross-Coupling and Substitution Reactions

The 5-chloro substituent on the pyrimidine ring serves as a versatile handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are particularly effective for creating carbon-carbon bonds under conditions compatible with high-throughput synthesis. mdpi.comnih.gov

Suzuki-Miyaura Coupling: This reaction allows for the coupling of the 5-chloropyrimidine core with a wide range of commercially available aryl and heteroaryl boronic acids. nih.govmdpi.com This strategy is highly efficient for introducing diverse aromatic systems at the C5 position, significantly expanding the chemical space of the resulting library. The reaction conditions are generally mild and tolerant of various functional groups, making it ideal for combinatorial formats.

| Scaffold | Boronic Acid Building Block (R-B(OH)₂) | Resulting Compound Structure |

|---|---|---|

| Phenylboronic acid |  |

| Thiophene-2-boronic acid |  | |

| Pyridine-3-boronic acid |  |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the 5-chloropyrimidine with various terminal alkynes, introducing a different type of linear, rigid structural motif. researchgate.netwikipedia.org While the scaffold already contains an alkyne, this reaction would typically be employed on a similar 5-halopyrimidine scaffold that does not already possess an alkyne, or if further extension at the C5 position is desired before modification of the butynyloxy side chain. Research has shown that pyrimidines are effective substrates for Sonogashira couplings. researchgate.net

Derivatization via Click Chemistry

The but-2-yn-1-yloxy side chain provides a terminal alkyne, a key functional group for "click chemistry." Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a robust and highly efficient method for forming a stable 1,2,3-triazole linker. nih.govscripps.edu This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally well-suited for the construction of large compound libraries. mdpi.com A vast number of azide-containing building blocks are commercially available or readily synthesized, allowing for the introduction of immense diversity at this position.

| Scaffold | Azide (B81097) Building Block (R-N₃) | Resulting Compound Structure |

|---|---|---|

| Benzyl (B1604629) azide |  |

| 1-Azido-4-fluorobenzene |  | |

| 2-Azido-N,N-dimethylethanamine |  |

High-Throughput Synthesis Methodologies

To efficiently generate large libraries based on the this compound scaffold, parallel synthesis techniques are employed.

Solution-Phase Parallel Synthesis: This approach involves running multiple reactions simultaneously in arrays of reaction vessels, such as 96-well plates. nih.govnih.gov Reagents and building blocks are dispensed robotically, and the resulting products are often purified using high-throughput techniques like automated flash chromatography or liquid-liquid extraction. nih.gov The reactions discussed, such as Suzuki coupling and CuAAC, are readily adaptable to this format, allowing for the rapid production of hundreds to thousands of discrete compounds. scispace.com

Solid-Phase Organic Synthesis (SPOS): In a solid-phase approach, the scaffold is first anchored to a polymer resin. This immobilization facilitates the synthesis process, as excess reagents and by-products can be easily removed by simple filtration and washing steps, eliminating the need for traditional purification after each step. While not explicitly documented for this specific scaffold, a common strategy would involve modifying the butynyloxy chain with a linker for attachment to a resin. Subsequent reactions (e.g., Suzuki coupling at C5) could be performed, followed by cleavage from the resin to release the final derivatized compound into solution. This method is particularly advantageous for multi-step reaction sequences.

The combination of these combinatorial strategies allows for the systematic exploration of the chemical space around the this compound core. By varying the building blocks used in Suzuki, CuAAC, and other compatible reactions, researchers can generate extensive libraries of novel compounds for high-throughput screening in drug discovery and other applications. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data published on the molecular interactions and biochemical relevance of the compound This compound that aligns with the requested detailed outline.

Studies concerning molecular docking, prediction of binding modes, identification of key interaction hotspots, enzyme active site engagement, or interaction with nucleic acid structures for this particular compound have not been identified in the public domain.

General principles of molecular interactions can be discussed for pyrimidine derivatives and related structures, but applying these to "this compound" without specific experimental or computational data would be speculative and not scientifically accurate.

Therefore, it is not possible to generate a thorough and scientifically accurate article for "this compound" strictly adhering to the provided outline due to the absence of specific research findings for this molecule.

Investigations into Molecular Interactions and Biochemical Relevance Mechanistic Focus

Interaction with Nucleic Acid Structures (DNA/RNA) at a Mechanistic Level

Investigation of Intercalation and Groove Binding Mechanisms

There is currently no available scientific literature detailing the investigation of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine's potential to interact with DNA through intercalation or groove binding mechanisms. Such studies would typically involve techniques like UV-Vis spectroscopy, fluorescence spectroscopy with DNA-localizing dyes, circular dichroism, and molecular modeling to determine the mode and affinity of binding. Without experimental data, any discussion on this topic would be purely speculative.

Receptor-Ligand Binding Mechanism Exploration

Information regarding the exploration of receptor-ligand binding mechanisms for this compound is not present in the reviewed scientific literature. Identifying specific protein targets and characterizing the binding interactions are fundamental steps in drug discovery and chemical biology. Techniques such as affinity chromatography, surface plasmon resonance, and X-ray crystallography are often employed for this purpose, but no such studies involving this particular compound have been published.

Design and Synthesis of Chemical Probes for Biological Target Identification

The design and synthesis of chemical probes are crucial for identifying the biological targets of a compound and elucidating its mechanism of action. However, there is no evidence in the available literature to suggest that this compound has been utilized as a scaffold for the development of such probes.

Photoaffinity Labeling Probe Development

Photoaffinity labeling is a powerful technique to covalently link a ligand to its biological target upon photoactivation, enabling target identification. The development of a photoaffinity probe typically involves incorporating a photoreactive group, such as an azide (B81097) or a diazirine, into the parent molecule. A search of the scientific literature did not yield any studies on the design or synthesis of photoaffinity probes based on the this compound structure.

Fluorescent Probe Design for Mechanistic Cellular Imaging

Fluorescent probes are invaluable tools for visualizing the subcellular localization and dynamic interactions of molecules in living cells. The design of such a probe would involve conjugating a fluorophore to the this compound molecule. No research detailing the design, synthesis, or application of fluorescent probes derived from this compound for cellular imaging has been found.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Accessing Diverse Analogues

The exploration of the full potential of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine hinges on the ability to generate a diverse library of structural analogues. Future research will likely focus on advanced synthetic methodologies that offer efficiency, regioselectivity, and the ability to introduce a wide range of functional groups.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Biginelli reaction and its variations, provide a highly efficient route to complex pyrimidine (B1678525) derivatives from simple precursors. researchgate.netorientjchem.org Adapting these strategies could enable the rapid synthesis of analogues with varied substituents at other positions of the pyrimidine ring.

Catalyst-Driven Synthesis: The use of novel catalysts, including metal nanoparticles and organocatalysts, is an emerging trend for creating pyrimidine derivatives under milder, more environmentally friendly conditions. nih.govmdpi.comeurekaselect.com For instance, copper-catalyzed reactions are effective for forming C-N and C-O bonds, which could be employed to modify or replace the butynyloxy side chain. mdpi.com

Late-Stage Functionalization: Developing methods for late-stage functionalization of the pyrimidine core would be highly valuable. This involves selectively modifying the existing this compound scaffold, allowing for the introduction of new chemical groups without re-synthesizing the entire molecule from scratch. Techniques like C-H activation could be explored for this purpose.

Flow Chemistry and Automation: The use of microfluidics and automated synthesis platforms can accelerate the production and purification of analogue libraries, enabling high-throughput screening efforts. researchgate.net

These advanced synthetic approaches will be critical for systematically exploring the structure-activity relationships (SAR) of this compound class, leading to the identification of derivatives with optimized properties for various applications. nih.govresearchgate.net

| Synthetic Strategy | Potential Application for Analogue Synthesis | Key Advantages |

| Multicomponent Reactions | Rapid generation of diverse pyrimidine cores with various substituents. | High efficiency, atom economy, operational simplicity. |

| Metal-Catalyzed Cross-Coupling | Modification of the C5 position (e.g., Suzuki or Sonogashira coupling). | Broad functional group tolerance, precise control over bond formation. |

| Organocatalysis | Environmentally friendly synthesis of chiral or achiral derivatives. | Avoidance of toxic metals, potential for asymmetric synthesis. eurekaselect.com |

| Late-Stage C-H Functionalization | Direct modification of the pyrimidine ring without pre-functionalization. | Increased synthetic efficiency, access to novel chemical space. |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a diverse set of analogues and testing their biological activity or material properties, QSAR models can be developed. These models use ML algorithms, such as multiple linear regression or artificial neural networks, to establish a mathematical relationship between chemical structure and a specific property. scirp.orgscirp.org This allows for the prediction of activity for virtual compounds, prioritizing the synthesis of the most promising candidates. mdpi.com

Generative Models for De Novo Design: Deep learning approaches, particularly recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. nih.gov These models can then generate novel molecular structures, including new pyrimidine derivatives, that are predicted to have desired properties. researchgate.netnih.gov This approach can help explore novel chemical space beyond intuitive design.

Prediction of Physicochemical and ADMET Properties: AI models can accurately predict key properties such as solubility, lipophilicity (logP), metabolic stability, and potential toxicity. researchgate.net Applying these models to virtual libraries of this compound analogues would enable the early-stage filtering of compounds with unfavorable profiles, saving significant time and resources.

The integration of AI promises to streamline the discovery process, reduce reliance on costly trial-and-error experimentation, and increase the probability of identifying lead compounds with optimal characteristics. emanresearch.org

| AI/ML Application | Objective | Expected Outcome |

| QSAR | Predict biological activity or material properties of new analogues. | Prioritization of synthetic targets with high predicted performance. scirp.orgscirp.org |

| Generative Models | Design novel pyrimidine derivatives with desired characteristics. | Identification of innovative chemical scaffolds and lead compounds. nih.gov |

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. | Early elimination of candidates with poor drug-like properties. researchgate.net |

Expansion of Mechanistic Studies to Novel Biological Targets and Pathways

Pyrimidine derivatives are known to interact with a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes involved in nucleotide metabolism. nih.govnih.gov A crucial future direction for this compound and its analogues is the expansion of mechanistic studies to identify and validate novel biological targets and pathways.

Target Deconvolution of Phenotypic Hits: If an analogue shows interesting activity in a cell-based (phenotypic) screen, identifying its specific molecular target is a significant challenge. mdpi.com Chemical biology techniques such as photo-affinity labeling, where the alkyne handle could be used to attach a photoreactive group, can help covalently link the compound to its target protein(s) for identification via proteomics.

Exploring Pyrimidine Metabolism: Nucleotide metabolism is a critical pathway for cell proliferation, particularly in cancer cells. mdpi.comresearchgate.net Research could investigate whether this compound or its derivatives interfere with key enzymes in the de novo or salvage pathways of pyrimidine synthesis, such as dihydroorotate (B8406146) dehydrogenase (DHODH). mdpi.comresearchgate.net Such a mechanism could offer therapeutic opportunities in oncology and immunology.

Kinase Profiling: The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov Broad-scale kinase profiling of this compound analogues against a large panel of human kinases could uncover unexpected inhibitory activities. Identifying a novel kinase target could open up new therapeutic avenues for diseases driven by aberrant signaling pathways.

Understanding the precise mechanism of action is fundamental to translating a bioactive compound into a reliable chemical probe or a therapeutic candidate.

Applications in Materials Science or Organocatalysis

Beyond biological applications, the structural features of this compound suggest potential utility in materials science and catalysis.

Organic Electronics: Halogenated pyrimidines, such as 5-fluoro-2-chloropyrimidine, have been used as building blocks for synthesizing ligands for iridium complexes used in organic light-emitting diodes (OLEDs). ossila.com The electronic properties of the pyrimidine ring can be tuned through substitution. Analogues of this compound could be explored as components of novel phosphorescent materials or as semiconductors in organic field-effect transistors (OFETs).

Organocatalysis: Heterocyclic compounds can act as organocatalysts by activating substrates through hydrogen bonding or other non-covalent interactions. The nitrogen atoms in the pyrimidine ring are Lewis basic sites that could potentially play a role in catalysis. Research into the catalytic activity of pyrimidine derivatives in reactions such as Michael additions or aldol (B89426) reactions could unveil new, metal-free catalytic systems. eurekaselect.com

Functional Polymers: The terminal alkyne group in the butynyloxy side chain is a versatile functional handle for polymerization reactions or for grafting the molecule onto polymer backbones using click chemistry. This could lead to the development of functional materials with tailored properties, such as stimuli-responsive polymers or materials with specific surface recognition capabilities.

Exploration of Compound Utility in Chemical Biology Tools and Imaging Agents

The unique combination of a pyrimidine core and a terminal alkyne makes this compound an attractive scaffold for developing chemical biology tools and imaging agents. nih.gov

Clickable Probes: The terminal alkyne is ideal for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This allows the compound to be easily conjugated to reporter tags (like fluorophores or biotin) or to larger biomolecules. nih.gov If the pyrimidine core binds to a specific biological target, a clickable version could be used to visualize that target in cells or to isolate it from complex biological mixtures.

Positron Emission Tomography (PET) Imaging Agents: Pyrimidine derivatives have been successfully developed as PET imaging agents for visualizing specific targets in the brain, such as the sigma-1 receptor. nih.govsnmjournals.org By labeling an analogue of this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), it could potentially be developed into a novel PET tracer for oncology or neuroscience, allowing for non-invasive visualization of a specific biological process or drug target in vivo. rsc.org

Fluorescent Sensors: The pyrimidine ring system can be part of a larger fluorophore structure. By designing analogues where the fluorescence properties change upon binding to a specific ion or molecule, this scaffold could be used to create novel fluorescent sensors for biological imaging.

The development of such tools would not only advance our understanding of fundamental biology but also provide new diagnostics for human diseases.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(but-2-yn-1-yloxy)-5-chloropyrimidine?

The synthesis typically involves nucleophilic substitution of a hydroxyl group with a but-2-yn-1-yloxy moiety. A representative method includes: